

Spectroscopic Profile of 2-Chloroacrolein: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroacrolein

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive α,β -unsaturated aldehyde, **2-chloroacrolein** (also known as 2-chloroprop-2-enal). The information presented herein is intended to support research and development activities by providing key spectral parameters for the identification and characterization of this compound. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-chloroacrolein**. Due to the limited availability of direct experimental data in publicly accessible literature, some values are supplemented with data from closely related analogs and theoretical predictions to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-chloroacrolein**, the ^1H NMR spectrum is expected to show three distinct signals

corresponding to the aldehydic proton and the two vinylic protons.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Aldehyde (-CHO)	9.31[1]	Singlet (or very small coupling)	N/A
Vinylic (=CH ₂)	6.72[1]	Doublet	Not available
Vinylic (=CH ₂)	6.57[1]	Doublet	Not available

Note: While the chemical shifts for the vinylic protons have been reported, the geminal coupling constant (²JHH) between them is not specified in the available literature. Typically, for terminal methylene protons, this value can range from 0 to 3 Hz.

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Although direct experimental ¹³C NMR data for **2-chloroacrolein** is not readily available, predicted chemical shifts can be estimated based on the analysis of similar structures.

Carbon Assignment	Predicted Chemical Shift (δ) (ppm)
Carbonyl (C=O)	185 - 195
Vinylic (-C(Cl)=)	130 - 140
Vinylic (=CH ₂)	125 - 135

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-chloroacrolein** is expected to exhibit characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the carbon-chlorine bond.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	1680 - 1700	Strong
C=C Stretch (Alkene)	1620 - 1640	Medium
=C-H Stretch (Vinylic)	3000 - 3100	Medium
C-Cl Stretch	600 - 800	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of **2-chloroacrolein** are listed below. The presence of chlorine would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Adduct	Predicted m/z
[M] ⁺	89.987
[M+H] ⁺	90.995
[M+Na] ⁺	112.976
[M-H] ⁻	88.980

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-chloroacrolein** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
- Acquisition Parameters:
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay (d1): 1-5 seconds
 - Acquisition Time (aq): 2-4 seconds
 - Spectral Width (sw): Approximately 16 ppm

¹³C NMR Acquisition:

- Spectrometer: A spectrometer equipped with a broadband probe.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay (d1): 2-5 seconds
 - Spectral Width (sw): Approximately 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

- Place a small drop of neat **2-chloroacrolein** between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: 4000 - 400 cm^{-1}
 - Number of Scans: 16-32
 - Resolution: 4 cm^{-1}
- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

- Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, **2-chloroacrolein** is well-suited for GC-MS analysis. A dilute solution in a volatile solvent (e.g., dichloromethane or hexane) can be injected into the GC.
- Direct Infusion: A dilute solution can be directly infused into the mass spectrometer's ion source.

Ionization Method:

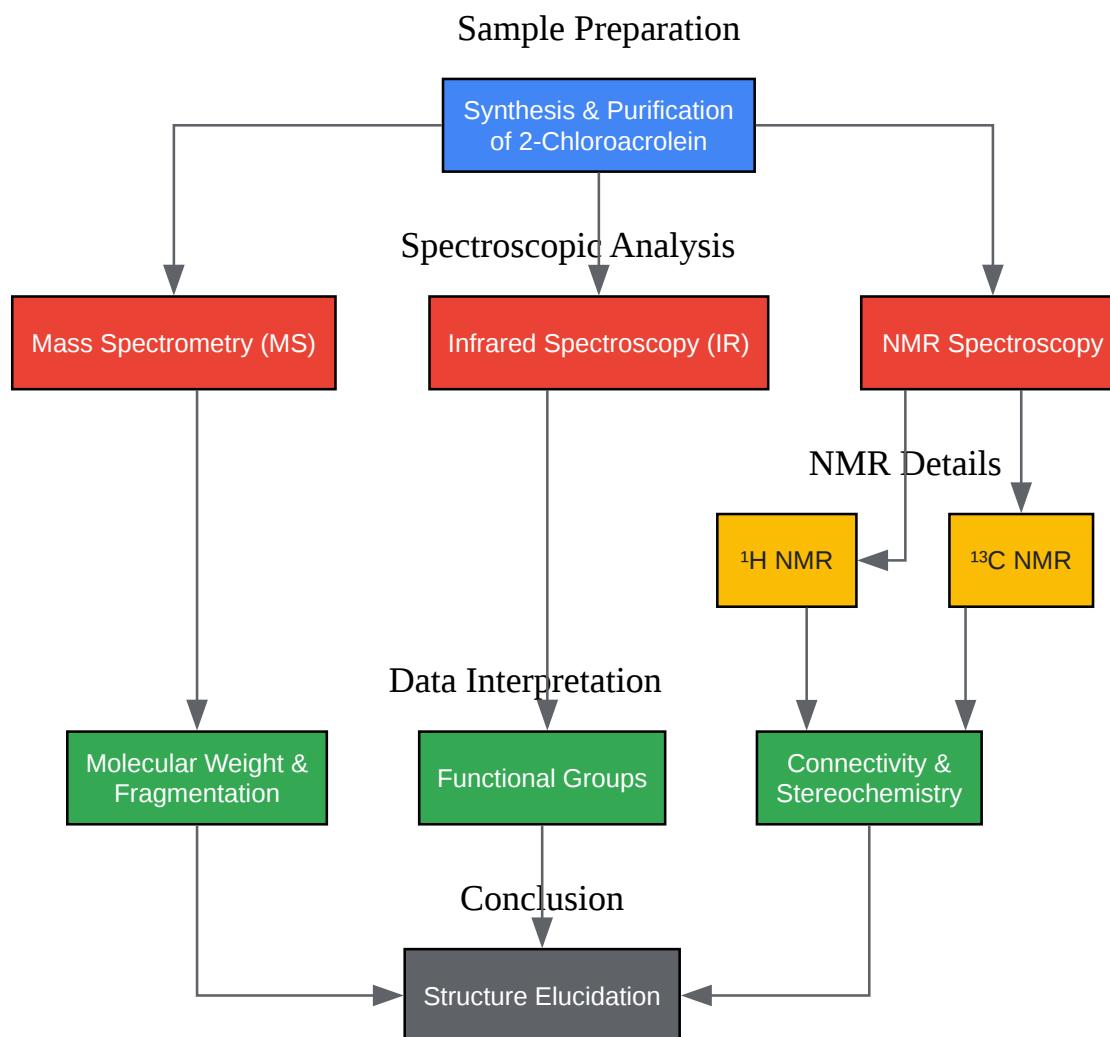
- Electron Ionization (EI): This is a common method for GC-MS and provides detailed fragmentation patterns.
- Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that can be used to primarily observe the molecular ion.

Mass Analyzer:

- A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **2-chloroacrolein**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **2-chloroacrolein**.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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